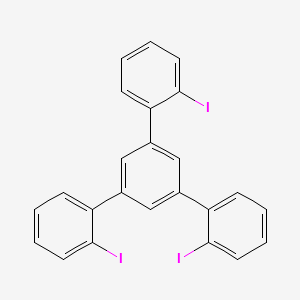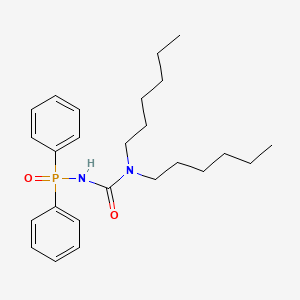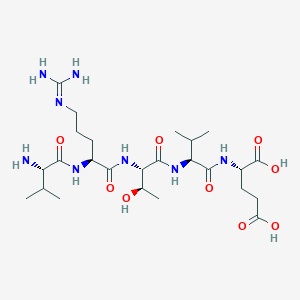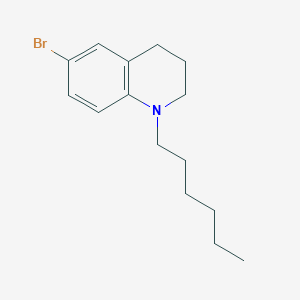![molecular formula C10H16O B14194160 Spiro[3.5]nonane-5-carbaldehyde CAS No. 919482-26-1](/img/structure/B14194160.png)
Spiro[3.5]nonane-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[35]nonane-5-carbaldehyde is an organic compound with the molecular formula C10H16O It features a spirocyclic structure, which means it has two rings sharing a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonane-5-carbaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde functional group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, radical chemistry can be employed to construct the spirocyclic core, followed by functionalization to introduce the aldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3.5]nonane-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products
Oxidation: Spiro[3.5]nonane-5-carboxylic acid.
Reduction: Spiro[3.5]nonane-5-methanol.
Substitution: Various substituted spiro[3.5]nonane derivatives.
Applications De Recherche Scientifique
Spiro[3.5]nonane-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of spiro[3.5]nonane-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.5]nonane: Lacks the aldehyde functional group but shares the spirocyclic core.
Spiro[4.5]decane: Another spirocyclic compound with a different ring size.
Spiro[3.4]octane: A smaller spirocyclic compound with different chemical properties.
Uniqueness
Spiro[3The combination of the spirocyclic structure and the aldehyde functional group makes it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
919482-26-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
spiro[3.5]nonane-9-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-9-4-1-2-5-10(9)6-3-7-10/h8-9H,1-7H2 |
Clé InChI |
CPPOYPLDKDNJDO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCC2)C(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


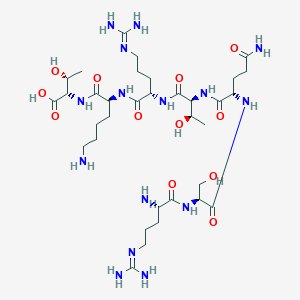
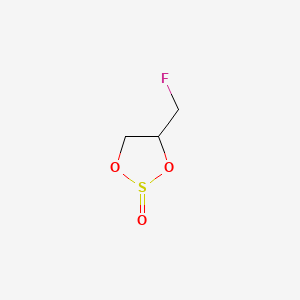
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
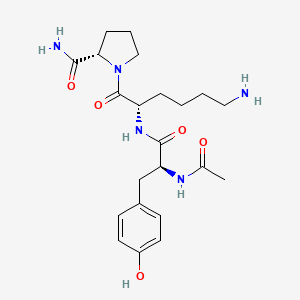
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)
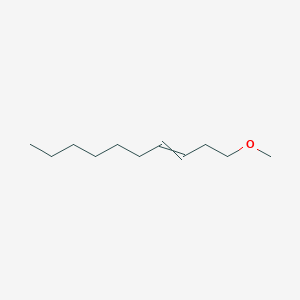
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
